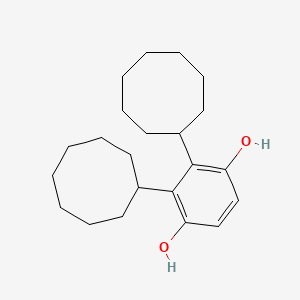
Dicyclooctylhydroquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclooctylhydroquinone is a synthetic organic compound belonging to the class of quinones Quinones are characterized by a fully conjugated cyclic dione structure, which imparts unique redox properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclooctylhydroquinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the oxidative cyclization of dicyclooctylbenzene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out in an acidic medium, often with the addition of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Dicyclooctylhydroquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dicyclooctylquinone.
Reduction: It can be reduced to form this compound derivatives.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of substituted quinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include dicyclooctylquinone, substituted quinones, and various hydroquinone derivatives.
Scientific Research Applications
Dicyclooctylhydroquinone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex quinone structures.
Biology: It is studied for its potential biological activity, including its role as an antioxidant.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of polymers and other materials due to its unique redox properties.
Mechanism of Action
The mechanism of action of dicyclooctylhydroquinone involves its redox properties. It can undergo reversible oxidation and reduction reactions, which allow it to act as an electron carrier. This property is particularly useful in biological systems, where it can participate in redox cycling and protect cells from oxidative damage. The molecular targets and pathways involved include interactions with cellular antioxidants and enzymes involved in redox regulation.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its high reduction potential and use in organic synthesis.
Hydroquinone: Commonly used in skin depigmentation and as an antioxidant.
Benzoquinone: A simple quinone with applications in organic synthesis and as an electron carrier.
Uniqueness
Dicyclooctylhydroquinone is unique due to its specific structure, which imparts distinct redox properties and potential applications in various fields. Its ability to undergo reversible redox reactions makes it particularly valuable in both scientific research and industrial applications.
Properties
CAS No. |
93841-46-4 |
|---|---|
Molecular Formula |
C22H34O2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2,3-di(cyclooctyl)benzene-1,4-diol |
InChI |
InChI=1S/C22H34O2/c23-19-15-16-20(24)22(18-13-9-5-2-6-10-14-18)21(19)17-11-7-3-1-4-8-12-17/h15-18,23-24H,1-14H2 |
InChI Key |
SXJGRKIPOFQDCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)C2=C(C=CC(=C2C3CCCCCCC3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


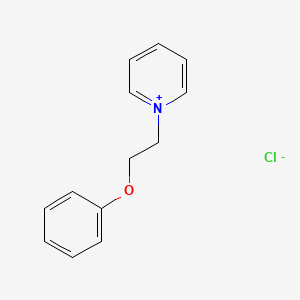
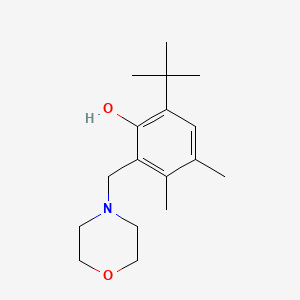
![1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B12654380.png)
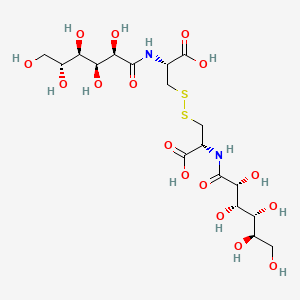



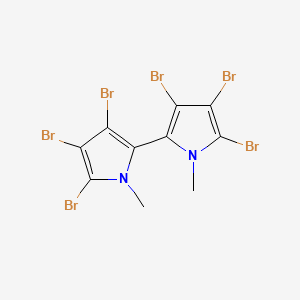
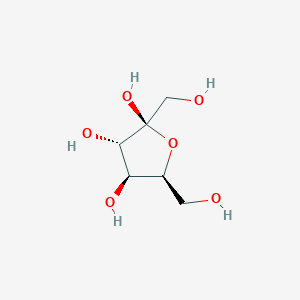
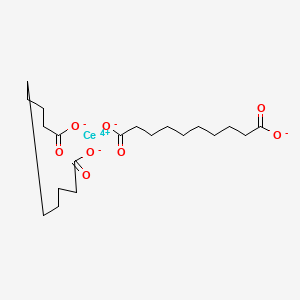

![2-hydroxyacetic acid;6-[4-[2-[[(2S)-2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12654435.png)

![2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene](/img/structure/B12654448.png)
